Cas no 36449-72-6 (Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one)
![Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one structure](https://ja.kuujia.com/scimg/cas/36449-72-6x500.png)
Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one 化学的及び物理的性質
名前と識別子
-
- Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one
- spiro[cyclohexane-1,1'-inden]-3'(2'H)-one
- Spiro(cyclohexane-1,1'-[1H]-inden)-3-'[2'H]-one
- 2'H-Spiro[cyclohexane-1,1'-indene]-3'-one
- BBL028580
- CS-0332581
- SR-01000315092-1
- F70311
- YJSHNXNGZFWVGO-UHFFFAOYSA-N
- 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-3'-one
- SR-01000315092
- Spiro[cyclohexane-1,1'-(1'H-inden-3'(2'H)-one)]
- STL146947
- 36449-72-6
- VS-08852
- Indan-1-one, spiro-3-cyclohexane-
- spiro[2H-indene-3,1'-cyclohexane]-1-one
- AKOS005747078
- SCHEMBL11545552
-
- MDL: MFCD00448269
- インチ: InChI=1S/C14H16O/c15-13-10-14(8-4-1-5-9-14)12-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2
- InChIKey: YJSHNXNGZFWVGO-UHFFFAOYSA-N
- ほほえんだ: C1CCC2(CC1)CC(=O)C3=CC=CC=C23
計算された属性
- せいみつぶんしりょう: 200.120115130g/mol
- どういたいしつりょう: 200.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403251-500mg |
Spiro[cyclohexane-1,1'-inden]-3'(2'H)-one |
36449-72-6 | 98% | 500mg |
¥7198 | 2023-02-23 | |
AstaTech | F70311-0.1/G |
SPIRO[CYCLOHEXANE-1,1'-INDEN]-3'(2'H)-ONE |
36449-72-6 | 95% | 0.1g |
$183 | 2023-09-18 |
Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-oneに関する追加情報
Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one: A Comprehensive Overview
Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one, with the CAS number 36449-72-6, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its spiro structure, which consists of a cyclohexane ring fused to an indene system. The presence of a ketone group at the 3' position further adds to its structural complexity and functional versatility. Recent studies have highlighted its potential applications in drug discovery, material synthesis, and as a building block for advanced organic molecules.
The spiro structure of Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one plays a pivotal role in its chemical reactivity and physical properties. The cyclohexane ring provides stability and rigidity to the molecule, while the indene system introduces aromaticity and conjugation. This combination makes the compound highly suitable for various chemical transformations. Researchers have explored its use in Diels-Alder reactions, where it serves as a dienophile due to the electron-deficient nature of the indene system. Furthermore, the ketone group at the 3' position can undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic methodologies have enabled more efficient routes to Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one. Traditionally, the compound was synthesized via multi-step processes involving Friedel-Crafts alkylation or cyclization reactions. However, modern approaches leverage transition metal catalysis and microwave-assisted synthesis to achieve higher yields and better purity. These methods not only simplify the synthesis but also reduce production costs, making the compound more accessible for industrial applications.
In terms of applications, Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one has shown promise in the development of novel materials with tailored properties. For instance, it has been used as a precursor for constructing spirocyclic polymers with enhanced mechanical strength and thermal stability. Additionally, its ability to form supramolecular assemblies through non-covalent interactions has opened avenues for its use in nanotechnology and self-healing materials.
The pharmacological potential of Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one is another area that has recently gained traction. Preclinical studies suggest that derivatives of this compound exhibit anti-inflammatory and antioxidant activities, making them potential candidates for drug development. Moreover, its unique structure allows for further functionalization to target specific biological pathways or diseases. Collaborative efforts between chemists and biologists are currently underway to explore these possibilities further.
Looking ahead, the demand for Spiro[cyclohexane-1,1'-[1H]inden]-3'(2'H)-one is expected to grow as its applications expand across multiple industries. Its role as a versatile building block in organic synthesis will continue to drive innovation in both academic and industrial settings. Furthermore, ongoing research into its electronic properties could pave the way for its integration into advanced electronic materials and devices. As our understanding of this compound deepens, so too will its impact on various scientific disciplines.
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